(3-(Pyridin-3-yl)-5-(trifluoromethyl)phenyl)methanol
Description
(3-(Pyridin-3-yl)-5-(trifluoromethyl)phenyl)methanol is a pyridine-containing aromatic alcohol characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the phenyl ring and a pyridin-3-yl group at the 3-position. The compound’s molecular formula is C₁₃H₁₀F₃NO, with a molecular weight of 253.22 g/mol (CAS: 887974-00-7) . The presence of the -CF₃ group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
[3-pyridin-3-yl-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-5-9(8-18)4-11(6-12)10-2-1-3-17-7-10/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTQGXFHWFOZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related pyridine derivatives, focusing on molecular features, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Effects: The trifluoromethyl group in the target compound increases its molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., (2-Methyl-5-(pyridin-3-yl)phenyl)methanol) .
- Functional Group Impact: The ester group in Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate confers higher polarity but lower metabolic stability than the methanol group in the target compound .
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Observations :
Key Observations :
- Methanol Synthesis: The target compound’s analogs are synthesized via condensation reactions using triethylamine as a catalyst, followed by recrystallization .
- Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Sonogashira) is effective for introducing ethynyl or aryl groups to pyridine cores .
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